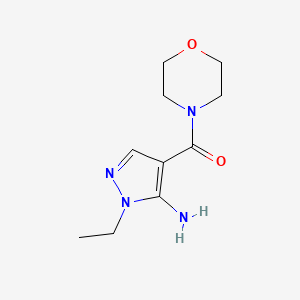

1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Description

1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a morpholine-4-carbonyl substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring. The morpholine moiety introduces both hydrogen-bonding capacity and moderate lipophilicity, which may influence its pharmacokinetic properties. The compound’s purity is reported as 95% (), and its synthetic route likely involves multi-component cyclization reactions similar to those described for related pyrazole intermediates ().

Properties

IUPAC Name |

(5-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-2-14-9(11)8(7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTKLAJVMVMATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazinecarboxylate with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or morpholine moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

Research indicates that 1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine exhibits significant biological activities, making it a promising candidate for various therapeutic applications.

Anticancer Properties

The compound has shown potential as an anticancer agent by inhibiting key kinases involved in cancer progression. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Notably, it has been effective against various kinases such as BRAF(V600E), EGFR, and Aurora-A kinase .

Antimicrobial Activity

In vitro studies reveal that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in macrophages stimulated by lipopolysaccharide (LPS) .

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of melanoma by targeting BRAF mutations .

- Antimicrobial Testing : In a comparative study against conventional antibiotics, this compound exhibited superior activity against resistant strains of bacteria .

- Inflammation Models : Research indicated that treatment with this compound reduced inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Substituents in the 3- or 4-position of the pyrazole core dictate target specificity. For example, thrombin inhibitors require hydrophobic groups at the 3-position (), whereas kinase inhibitors benefit from aromatic/heteroaromatic systems ().

- The morpholine-4-carbonyl group’s polarity may limit blood-brain barrier penetration compared to fluorophenyl derivatives but could improve solubility for systemic applications.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability |

|---|---|---|---|---|

| This compound | 253.29 (C₁₁H₁₆N₄O₂) | ~1.5 | Moderate (aqueous) | Stable at RT |

| 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 263.33 (C₁₄H₁₈FN₃) | ~3.2 | Low | High metabolic stability |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 346.37 (C₂₀H₁₆FN₅) | ~2.8 | Moderate (DMSO) | Photolabile |

Key Insights :

Key Insights :

- The target compound’s synthesis likely parallels methods for related pyrazoles, but the morpholine carbonyl group may necessitate additional coupling steps ().

- Microwave-assisted reactions improve yields for complex derivatives but require specialized equipment ().

Computational and Analytical Insights

DFT studies on pyrazole analogs () highlight the role of substituents in modulating NMR chemical shifts. For example:

- The morpholine-4-carbonyl group’s electron-withdrawing nature would deshield nearby protons, altering ¹H-NMR signals compared to electron-donating groups like tert-butyl ().

- Computational models (e.g., B97D functional) could predict the target compound’s NMR spectra with high accuracy, aiding structural verification ().

Biological Activity

1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrazole ring with an ethyl group and a morpholinylcarbonyl moiety, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a β-diketone.

- Alkylation : Introduction of the ethyl group via alkylation with an ethyl halide.

- Attachment of Morpholinylcarbonyl Group : Reaction with morpholine and a carbonylating agent.

This multi-step synthesis is crucial for achieving the desired purity and yield, which can be further optimized using continuous flow reactors to enhance efficiency .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains, suggesting a potential role in combating antibiotic resistance . The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses, thereby indicating its potential use in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several cancer cell lines. The compound shows promise in inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Interaction : It may also bind to receptors that modulate cellular signaling pathways critical for inflammation and cancer progression.

Comparative Analysis

To understand the relative efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Notes |

|---|---|---|---|

| 1-Ethyl-4-(morpholin-4-carbonyl)-1H-pyrazol-3-amine | Similar pyrazole core | Moderate antimicrobial | Different substitution pattern affects activity |

| Substituted Pyrazoles | Core structure shared | Varies widely | Different substituents lead to diverse activities |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibacterial agent .

- Anti-inflammatory Effects : Clinical trials indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases after treatment with the compound .

- Cancer Research : In animal models, treatment with this compound resulted in significant tumor size reduction, suggesting its potential as an anticancer therapy .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound can be synthesized via a Mannich-type reaction. A typical approach involves refluxing a mixture of the pyrazole precursor (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amine), morpholine, and formaldehyde in ethanol for 10 hours under reduced pressure. Post-reaction purification includes solvent removal, ice quenching, and crystallization from 95% ethanol . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity to improve yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Purity assessment typically employs HPLC or LC-MS, while structural confirmation relies on spectroscopic techniques:

- IR spectroscopy : To confirm carbonyl (C=O) and amine (N-H) functional groups.

- NMR : H and C NMR can verify ethyl, morpholine, and pyrazole ring substituents.

- Mass spectrometry (EI or HRMS) : To confirm molecular ion peaks and fragmentation patterns . Purity ≥95% is achievable via recrystallization or column chromatography .

Q. What are the key challenges in characterizing its crystal structure?

Single-crystal X-ray diffraction (SCXRD) is ideal but requires high-quality crystals. Challenges include:

- Crystal growth : Solvent selection (e.g., ethanol or DMF/water mixtures) and slow evaporation techniques.

- Data collection : Use of synchrotron radiation or low-temperature (e.g., 100 K) setups to enhance resolution. Software like SHELXL (for refinement) and Olex2 (for visualization) are standard tools .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can optimize geometry and calculate electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses binding affinity to targets like p38α MAP kinase or dihydroorotate dehydrogenase (DHODH). Pharmacophore models may highlight critical functional groups (e.g., morpholine’s hydrogen-bonding capacity) .

Q. What strategies mitigate thermal decomposition during high-temperature applications?

Thermogravimetric analysis (TGA) reveals decomposition thresholds (~200–300°C). Stability can be enhanced by:

Q. How does the morpholine moiety influence pharmacological or material properties?

The morpholine group enhances solubility via hydrogen bonding and modulates pharmacokinetics (e.g., blood-brain barrier penetration). In materials science, its planar structure facilitates π-π stacking in crystalline lattices, improving mechanical stability . Structure-activity relationship (SAR) studies on analogs (e.g., methyl or nitro derivatives) can isolate morpholine’s contributions .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

N NMR and variable-temperature NMR can distinguish between pyrazole tautomers. X-ray photoelectron spectroscopy (XPS) identifies nitrogen hybridization states. Time-resolved IR spectroscopy monitors tautomerization dynamics in solution .

Methodological Considerations

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace the ethyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects.

- Morpholine substitution : Swap morpholine with piperazine or thiomorpholine to alter electronic properties.

- Bioisosteres : Replace the carbonyl group with sulfonamide or urea . High-throughput screening (HTS) and parallel synthesis accelerate analog generation .

Q. What experimental protocols assess its potential as an energetic material?

- Detonation performance : Use EXPLO5 software to calculate velocity () and pressure () from experimental density and heat of formation.

- Sensitivity testing : Impact (IS) and friction (FS) tests follow STANAG 4489 standards.

- Thermal stability : Differential scanning calorimetry (DSC) measures decomposition onset .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.